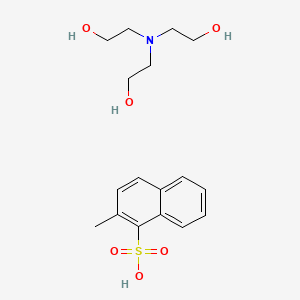
Einecs 299-560-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’‘-nitrilotris [ethanol] (1:1), involves several steps. The primary synthetic route includes the sulfonation of 2-methylnaphthalene followed by the reaction with 2,2’,2’'-nitrilotris [ethanol]. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’'-nitrilotris [ethanol] (1:1), has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’'-nitrilotris [ethanol] (1:1), stands out due to its unique combination of a naphthalene ring and a sulfonic acid group. Similar compounds include:
Naphthalene-1-sulphonic acid: Lacks the methyl group and the nitrilotris [ethanol] component.
2-methylnaphthalene: Does not have the sulfonic acid group.
Naphthalene-2-sulphonic acid: The sulfonic acid group is positioned differently on the naphthalene ring.
This uniqueness makes it particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93892-74-1 |
|---|---|
Molekularformel |
C17H25NO6S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S.C6H15NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;8-4-1-7(2-5-9)3-6-10/h2-7H,1H3,(H,12,13,14);8-10H,1-6H2 |
InChI-Schlüssel |
LDOKXOHOFMXIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


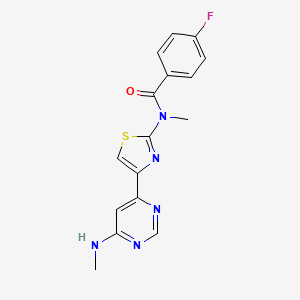
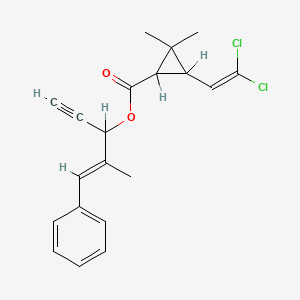
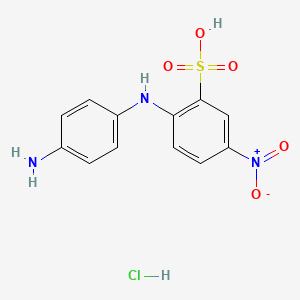

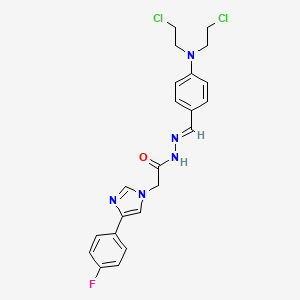
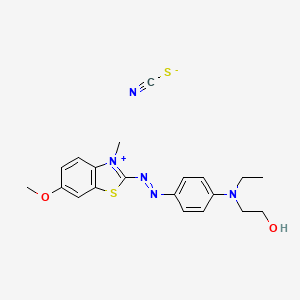




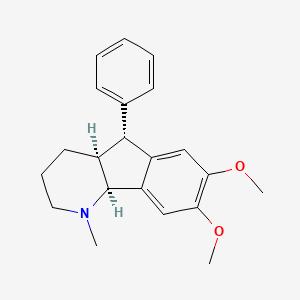

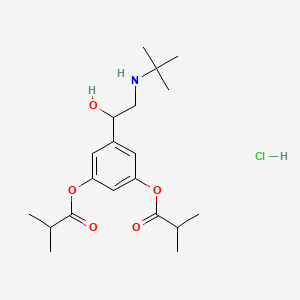
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
